{5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(2-methoxyphenyl)methanone
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Overview
Description
1-(2-METHOXYBENZOYL)-N-[(4-METHOXYPHENYL)METHYL]-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHOXYBENZOYL)-N-[(4-METHOXYPHENYL)METHYL]-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate acylating agents.
Introduction of the Pyridine Moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.
Methoxybenzoylation and Methoxyphenylmethylation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-METHOXYBENZOYL)-N-[(4-METHOXYPHENYL)METHYL]-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases due to its biological activity.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-METHOXYBENZOYL)-N-[(4-METHOXYPHENYL)METHYL]-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE would depend on its specific biological target. Typically, triazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-METHOXYBENZOYL)-N-[(4-METHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-AMINE: Similar structure but with a pyridin-2-yl group.
1-(2-METHOXYBENZOYL)-N-[(4-METHOXYPHENYL)METHYL]-3-(PYRIDIN-4-YL)-1H-1,2,4-TRIAZOL-5-AMINE: Similar structure but with a pyridin-4-yl group.
Uniqueness
The uniqueness of 1-(2-METHOXYBENZOYL)-N-[(4-METHOXYPHENYL)METHYL]-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C23H21N5O3 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
(2-methoxyphenyl)-[5-[(4-methoxyphenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]methanone |
InChI |
InChI=1S/C23H21N5O3/c1-30-18-11-9-16(10-12-18)14-25-23-26-21(17-6-5-13-24-15-17)27-28(23)22(29)19-7-3-4-8-20(19)31-2/h3-13,15H,14H2,1-2H3,(H,25,26,27) |
InChI Key |
ZYGRCRRLTAPEGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NN2C(=O)C3=CC=CC=C3OC)C4=CN=CC=C4 |
Origin of Product |
United States |
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